Product packaging for 6-(chloromethyl)benzo[a]pyrene(Cat. No.:CAS No. 49852-84-8)

6-(chloromethyl)benzo[a]pyrene

Cat. No.: B1197165
CAS No.: 49852-84-8
M. Wt: 300.8 g/mol
InChI Key: FRHNMMRZSKOSOL-UHFFFAOYSA-N
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Description

6-(Chloromethyl)benzo[a]pyrene is a specialized chlorinated derivative of the well-characterized polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene . Benzo[a]pyrene itself is a ubiquitous environmental pollutant and a Group 1 carcinogen, known for its mutagenic and tumor-initiating properties . The primary research value of this chloromethylated analog lies in its enhanced chemical reactivity, which facilitates the formation of stable DNA adducts, making it a critical tool for studying the mechanisms of PAH-induced carcinogenesis . The compound is believed to share a metabolic activation pathway similar to its parent compound, where cytochrome P450 enzymes (CYP1A1, CYP1B1) and epoxide hydrolase metabolize it into highly reactive diol epoxide intermediates . These electrophilic metabolites, such as BPDE (benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide), covalently bind to nucleophilic sites on DNA, primarily forming adducts with guanine bases . This binding distorts the DNA double helix, leading to mutations during replication and ultimately initiating cancer . The chloromethyl group can further influence its reactivity and the profile of DNA adducts formed, providing a unique angle for investigating structure-activity relationships in PAH toxicity . In research settings, this compound is used in studies focused on understanding chemical carcinogenesis, DNA damage and repair mechanisms, and the metabolic pathways of environmental procarcinogens . Its application is fundamental in toxicology and cancer biology for modeling the molecular origins of cancer and screening for potential chemopreventive agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H13Cl B1197165 6-(chloromethyl)benzo[a]pyrene CAS No. 49852-84-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49852-84-8

Molecular Formula

C21H13Cl

Molecular Weight

300.8 g/mol

IUPAC Name

6-(chloromethyl)benzo[a]pyrene

InChI

InChI=1S/C21H13Cl/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2

InChI Key

FRHNMMRZSKOSOL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3

Other CAS No.

123358-53-2

Synonyms

6-(chloromethyl)benzo(a)pyrene

Origin of Product

United States

Synthetic Methodologies for 6 Chloromethyl Benzo a Pyrene and Analogues for Research Purposes

Chemical Synthesis Approaches to 6-(chloromethyl)benzo[a]pyrene

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The general synthetic strategies involve the introduction of a chloromethyl group at the C6 position of the benzo[a]pyrene (B130552) core.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound typically begins with a suitable precursor that can be chemically modified to introduce the chloromethyl group. One common precursor is benzo[a]pyrene itself. lookchem.com Another key precursor is 6-(hydroxymethyl)benzo[a]pyrene (B1213382). lookchem.comacs.org This alcohol can be synthesized from benzo[a]pyrene-6-carbaldehyde through reduction. lookchem.com The conversion of the hydroxyl group to a chloromethyl group is a crucial functional group interconversion.

A frequently employed method for this conversion is the reaction of 6-(hydroxymethyl)benzo[a]pyrene with a chlorinating agent such as thionyl chloride (SOCl₂). lookchem.com This reaction is typically carried out in an inert solvent like benzene. lookchem.com The choice of solvent and reaction conditions is critical to ensure high yield and minimize side reactions.

Another synthetic route starts from benzo[a]pyrene and involves a three-step process:

Reaction with phosphorus oxychloride (POCl₃). lookchem.com

Reduction with sodium borohydride (B1222165) (NaBH₄) in ethanol. lookchem.com

Treatment with thionyl chloride (SOCl₂) in benzene. lookchem.com

This multi-step approach allows for the controlled introduction of the chloromethyl group at the desired position.

Regioselective Chloromethylation Strategies

Achieving regioselectivity, the preferential reaction at a specific site in a molecule, is a significant challenge in the synthesis of substituted PAHs. For this compound, it is essential to direct the chloromethylation specifically to the C6 position. The C6 position of benzo[a]pyrene is known to be a site of metabolic activation and is particularly susceptible to electrophilic attack.

Direct chloromethylation of benzo[a]pyrene is generally not a favored method due to the potential for reaction at multiple sites, leading to a mixture of isomers that are difficult to separate. Therefore, indirect methods starting from precursors where the C6 position is already functionalized, such as 6-(hydroxymethyl)benzo[a]pyrene or benzo[a]pyrene-6-carbaldehyde, provide a more controlled and regioselective route. lookchem.com The synthesis of other chloromethylated benzo[a]pyrene isomers, such as the 4-, 5-, 11-, and 12-isomers, has been achieved from their corresponding ethyl arylacetates, demonstrating the importance of precursor selection for regioselectivity. researchgate.net

Purification and Characterization for Mechanistic Studies

The purity and structural integrity of this compound are paramount for its use in mechanistic studies. Impurities could lead to ambiguous or erroneous results in biological assays. Therefore, rigorous purification and characterization are essential steps in the synthetic process.

Purification: High-performance liquid chromatography (HPLC) is a widely used technique for the purification of this compound and its derivatives. nih.govoiv.int This method allows for the separation of the desired product from unreacted starting materials, byproducts, and isomeric impurities. The choice of the stationary and mobile phases is optimized to achieve the best separation. For instance, a methanol (B129727)/tetrahydrofuran mixture is often used as the mobile phase. oiv.int

Characterization: A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition. nih.gov

UV/Visible Spectroscopy: This technique provides information about the electronic structure of the molecule and can be used to identify the compound based on its characteristic absorption spectrum. nih.gov

The table below summarizes the key analytical techniques used in the purification and characterization of this compound.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Purification and separation of isomers. nih.govoiv.int
Nuclear Magnetic Resonance (NMR)Structural elucidation. researchgate.net
Mass Spectrometry (MS)Molecular weight determination and elemental composition. nih.gov
UV/Visible SpectroscopyIdentification and electronic structure analysis. nih.gov

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Elucidation

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are invaluable tools in mechanistic studies. They allow researchers to trace the metabolic fate of a compound and to elucidate reaction mechanisms.

The synthesis of deuterated this compound involves the incorporation of deuterium atoms into the benzo[a]pyrene skeleton. This can be achieved by using deuterated starting materials or by performing isotopic exchange reactions. For example, 6-Nitrobenzo[a]pyrene-d11 is a deuterated derivative synthesized through nitration followed by labeling with deuterium. evitachem.com While specific details on the synthesis of deuterated this compound are not extensively reported, the general principles of synthesizing deuterated PAHs would apply. google.comgoogle.com

Similarly, ¹³C-labeled this compound can be synthesized from ¹³C-labeled precursors. lookchem.com These labeled compounds are particularly useful in NMR and MS-based studies to distinguish the compound and its metabolites from endogenous molecules. The use of ¹⁴C-labeled benzo[a]pyrene has been reported for studying its bioaccumulation. nih.gov

The table below highlights the applications of isotopically labeled this compound.

IsotopeApplication
Deuterium (²H)Tracing metabolic pathways, mechanistic studies of enzyme reactions. evitachem.comgoogle.com
Carbon-13 (¹³C)NMR and MS-based metabolic studies, quantification of adducts. lookchem.comresearchgate.net
Carbon-14 (¹⁴C)Radiotracer studies to determine bioaccumulation and distribution. nih.gov

Preparation of DNA/Protein Adduct Standards Derived from this compound

This compound is a reactive electrophile that can form covalent adducts with nucleophilic sites in DNA and proteins. The formation of these adducts is believed to be a key event in the initiation of cancer. nih.govwikipedia.org To study these interactions, it is necessary to synthesize and characterize the specific DNA and protein adducts that are formed.

DNA Adducts: The synthesis of DNA adduct standards involves reacting this compound with individual deoxynucleosides (such as deoxyguanosine, dG) or with DNA itself. nih.govresearchgate.net For example, the reaction of 6-methylbenzo[a]pyrene (B1207296) (a related compound) after activation has been shown to form adducts with the N7 position of guanine (B1146940) and various positions on adenine (B156593). nih.gov The resulting adducts are then purified, typically by HPLC, and their structures are confirmed by spectroscopic methods. nih.govresearchgate.net These standards are crucial for identifying and quantifying the adducts formed in biological systems exposed to benzo[a]pyrene. The ³²P-postlabeling assay is a sensitive method used to detect these DNA adducts. nih.gov

Protein Adducts: Similarly, protein adduct standards are prepared by reacting this compound with specific amino acids or proteins. Hemoglobin is a common target for adduction studies as it is readily available and its adducts can serve as biomarkers of exposure. epa.gov The analysis of protein adducts often involves hydrolysis of the protein and subsequent analysis of the adducted amino acids by techniques such as gas chromatography-mass spectrometry (GC-MS). epa.gov

The table below lists some of the key DNA and protein adducts formed from benzo[a]pyrene derivatives and the techniques used for their analysis.

Adduct TypeExample AdductAnalytical Technique
DNA AdductBP-6-CH₂-N7Gua nih.govHPLC, MS, ³²P-postlabeling nih.govnih.gov
Protein AdductHemoglobin adducts epa.govGC-MS after hydrolysis epa.gov

Metabolic Bioactivation Pathways of 6 Chloromethyl Benzo a Pyrene

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Initial Biotransformation

Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, are central to the initial biotransformation of PAHs. mdpi.comnih.govresearchgate.netresearchgate.netnih.govpacific.edu These enzymes are involved in the metabolic activation of BaP and its derivatives. mdpi.comnih.govresearchgate.netresearchgate.netnih.govpacific.edu In the canonical pathway for BaP, CYP1A1 and CYP1B1 catalyze the initial oxidation of the benzo-ring to form epoxides. mdpi.comnih.gov Specifically, they are responsible for the conversion of BaP to BaP-7,8-oxide, a crucial step in the formation of the ultimate carcinogenic diol-epoxides. mdpi.comnih.gov

Table 1: Key Cytochrome P450 Enzymes in PAH Metabolism
EnzymeRole in BaP MetabolismPotential Role in 6-(chloromethyl)benzo[a]pyrene Metabolism
CYP1A1Initial oxidation to epoxides (e.g., BaP-7,8-oxide) and further oxidation of diols to diol-epoxides. mdpi.comnih.govnih.gov Major role in overall metabolism and bioactivation in human lung cells. nih.govLikely involved in initial oxidation of the aromatic rings and potential hydroxylation.
CYP1B1Contributes to the formation of BaP-7,8-oxide and subsequent diol-epoxides. mdpi.comnih.govnih.govLikely contributes to initial biotransformation, working in concert with CYP1A1.

Formation of Reactive Intermediates: Focus on Arylmethyl Cations and Electrophilic Species

A key feature of the bioactivation of this compound is the formation of highly reactive intermediates, which differ from the canonical diol-epoxide pathway of the parent BaP.

Solvolytic Reactivity and Generation of the 6-Benzo[a]pyrenylmethyl Cation

This compound exhibits significant solvolytic reactivity, meaning it can react with solvent molecules like water. acs.org This reactivity leads to the heterolytic cleavage of the carbon-chlorine bond, generating a highly stabilized arylmethyl cation, the 6-benzo[a]pyrenylmethyl cation. acs.org This carbocation is a potent electrophile, capable of reacting with nucleophilic sites on cellular macromolecules. Studies have shown that this compound can be used as a model compound for carcinogens that form essentially free carbocations. nih.gov The rate of solvolysis and the lifetime of the resulting cation are influenced by the surrounding environment. cdnsciencepub.com

Potential for Ester Formation (e.g., Sulfuric Acid Esters from 6-hydroxymethyl-BaP) as Ultimate Electrophiles

Another important pathway involves the metabolic conversion of the chloromethyl group. If this compound is first hydrolyzed to 6-hydroxymethylbenzo[a]pyrene (6-OHM-BaP), this alcohol can undergo further activation. Specifically, 6-OHM-BaP can be conjugated with sulfate (B86663) by sulfotransferase enzymes to form 6-sulfooxymethylbenzo[a]pyrene. tandfonline.com This sulfuric acid ester is a highly reactive electrophile due to the excellent leaving group ability of the sulfate moiety, which readily departs to regenerate the 6-benzo[a]pyrenylmethyl cation. capes.gov.br This reactive sulfate ester has been shown to form DNA adducts and is considered an ultimate carcinogenic form of the intermediary metabolite 6-hydroxymethylbenzo[a]pyrene. tandfonline.comnih.gov

Exploration of One-Electron Oxidation Pathways and Radical Cation Formation at the C6 Position

In addition to the formation of carbocations, one-electron oxidation is another proposed mechanism for the activation of PAHs. researchgate.net This process, which can be catalyzed by CYPs or peroxidases, involves the removal of a single electron from the aromatic system to form a radical cation. mdpi.comnih.govtandfonline.com For benzo[a]pyrene (B130552), the radical cation is primarily localized at the C6 position. mdpi.comnih.gov This radical cation is an electrophilic species that can react with nucleophiles. Reaction of the benzo[a]pyrene radical cation with water can lead to the formation of quinones, while reaction with DNA can produce unstable adducts that lead to apurinic sites. mdpi.comnih.gov It is plausible that this compound could also undergo one-electron oxidation, leading to a radical cation at the C6 position, further contributing to its genotoxic potential.

Enzymatic Systems Involved in Benzylic Activation (e.g., Sulfotransferases, Peroxidases)

The bioactivation of this compound and its metabolites is not solely dependent on CYP enzymes. Other enzymatic systems play crucial roles, particularly in activating the benzylic position.

Sulfotransferases (SULTs): As mentioned previously, SULTs are key enzymes in the activation of 6-hydroxymethylbenzo[a]pyrene, a likely metabolite of this compound. tandfonline.com These cytosolic enzymes catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 6-OHM-BaP, forming the highly reactive 6-sulfooxymethylbenzo[a]pyrene. tandfonline.comnih.gov

Peroxidases: Peroxidases, such as prostaglandin (B15479496) H synthase, can also contribute to the metabolic activation of PAHs through one-electron oxidation. nih.gov This process generates the radical cations discussed earlier. nih.gov

Comparative Analysis of Activation Mechanisms with Canonical Benzo[a]pyrene Diol-Epoxide Pathway

The metabolic activation of this compound presents a distinct mechanism compared to the well-established diol-epoxide pathway of its parent compound, benzo[a]pyrene.

The canonical diol-epoxide pathway for benzo[a]pyrene involves a series of enzymatic steps:

Initial oxidation of the 7,8-double bond by CYP1A1 and CYP1B1 to form benzo[a]pyrene-7,8-oxide. mdpi.comnih.gov

Hydration of the epoxide by epoxide hydrolase to yield benzo[a]pyrene-7,8-diol. mdpi.comnih.gov

A second oxidation by CYP1A1 and CYP1B1 at the 9,10-double bond to form the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). mdpi.comnih.gov This highly reactive epoxide then forms stable adducts with DNA. mdpi.com

In contrast, the activation of This compound primarily focuses on the C6-methyl substituent and does not necessarily proceed through the diol-epoxide pathway on the benzo-ring. The main activation routes are:

Direct formation of an arylmethyl cation: The chloromethyl group can directly dissociate, facilitated by solvolysis, to form the highly electrophilic 6-benzo[a]pyrenylmethyl cation. acs.orgnih.gov

Formation of a reactive sulfate ester: Hydrolysis of the chloromethyl group to a hydroxymethyl group, followed by sulfation by SULTs, creates a highly reactive sulfuric acid ester that acts as an ultimate carcinogen. tandfonline.comnih.gov

One-electron oxidation: This pathway, common to many PAHs, can generate a radical cation at the C6 position, providing another route to a reactive electrophilic species. mdpi.comnih.gov

Table 2: Comparison of Activation Pathways
FeatureCanonical Benzo[a]pyrene PathwayThis compound Pathway
Primary Site of Initial AttackBenzo-ring (7,8-position) mdpi.comnih.govC6-chloromethyl group acs.orgnih.gov
Key EnzymesCYP1A1, CYP1B1, Epoxide Hydrolase mdpi.comnih.govCYPs, Sulfotransferases, Peroxidases nih.govtandfonline.com
Ultimate Carcinogen(s)Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) mdpi.comnih.gov6-Benzo[a]pyrenylmethyl cation, 6-sulfooxymethylbenzo[a]pyrene tandfonline.comacs.orgnih.govnih.gov
Nature of Reactive IntermediateEpoxide mdpi.comCarbocation, Sulfuric acid ester, Radical cation nih.govtandfonline.comacs.org

Molecular Interactions and Adduct Formation with Biomolecules

DNA Adduct Formation by 6-(chloromethyl)benzo[a]pyrene

This compound and its analogous reactive esters, such as 6-sulfooxymethylbenzo[a]pyrene, readily react with DNA to form covalent adducts. nih.govacs.orgresearchgate.netcapes.gov.br This process does not require the complex enzymatic activation pathways typical for benzo[a]pyrene (B130552), such as the formation of diol epoxides. The reaction proceeds via the formation of the benzo[a]pyren-6-ylmethyl carbocation, which then alkylates nucleophilic sites on the DNA bases. nih.govacs.orgresearchgate.net

Nucleophilic Sites of DNA Adduction (e.g., N2-Guanine, N7-Guanine, N7-Adenine)

Research has identified several key nucleophilic sites within DNA that are targeted by the benzo[a]pyren-6-ylmethyl moiety. The primary targets are the nitrogen atoms on the purine (B94841) bases, guanine (B1146940) and adenine (B156593).

N2-Guanine: The major DNA adduct identified from the reaction of the benzo[a]pyren-6-ylmethyl cation is with the exocyclic amino group of guanine. nih.govacs.orgresearchgate.net This results in the formation of the stable adduct, N²-(benzo[a]pyren-6-ylmethyl)-2'-deoxyguanosine. nih.govacs.orgresearchgate.net

N6-Adenine: A similar reaction occurs at the exocyclic N⁶-amino group of adenine, forming the stable adduct N⁶-(benzo[a]pyren-6-ylmethyl)-2'-deoxyadenosine. nih.govacs.orgresearchgate.net

N7-Guanine and N7-Adenine: Another pathway, involving one-electron oxidation of benzo[a]pyrene, generates a radical cation at the C-6 position, which leads to the formation of adducts at the N7 position of both guanine and adenine. nih.govresearchgate.net These adducts, identified as 7-(benzo[a]pyren-6-yl)guanine and 7-(benzo[a]pyren-6-yl)adenine, are known to be chemically unstable. nih.govresearchgate.netnih.gov The formation of 7-(benzo[a]pyren-6-yl)guanine has been confirmed in vivo in rats treated with benzo[a]pyrene, with the adduct being excreted in urine and feces. nih.gov

Adduct NameSite of AdductionBaseStabilityReference
N²-(benzo[a]pyren-6-ylmethyl)-2'-deoxyguanosineN² (exocyclic amino)GuanineStable nih.govacs.orgresearchgate.net
N⁶-(benzo[a]pyren-6-ylmethyl)-2'-deoxyadenosineN⁶ (exocyclic amino)AdenineStable nih.govacs.orgresearchgate.net
7-(benzo[a]pyren-6-yl)guanineN⁷ (ring nitrogen)GuanineUnstable (Depurinating) nih.govresearchgate.netnih.gov
7-(benzo[a]pyren-6-yl)adenineN⁷ (ring nitrogen)AdenineUnstable (Depurinating) nih.govresearchgate.net

Stereochemical Aspects of Adduct Formation

Specific research detailing the stereochemical aspects of DNA adduct formation by this compound is limited in the available literature. The reactive intermediate, the benzo[a]pyren-6-ylmethyl carbocation, is planar. This planarity allows for nucleophilic attack from DNA to occur from either face of the carbocation. However, studies on the resulting stereoisomers (enantiomers or diastereomers) of the benzo[a]pyren-6-ylmethyl adducts and their conformational preferences within the DNA helix have not been extensively reported. The vast body of research on adduct stereochemistry for benzo[a]pyrene focuses on its diol-epoxide metabolites, which react at a different region of the molecule and are not directly relevant to the adducts formed from the 6-chloromethyl derivative. nih.govnih.govpacific.edu

Characterization of Stable vs. Depurinating Adducts

The adducts formed by this compound can be broadly categorized into two types based on their chemical stability: stable and depurinating.

Stable Adducts : The adducts formed at the exocyclic amino groups, specifically N²-guanine and N⁶-adenine, are chemically stable. nih.govacs.orgresearchgate.net These persistent lesions can interfere with DNA replication and transcription, potentially leading to mutations if not repaired.

Depurinating Adducts : In contrast, the adducts formed at the N7-position of guanine and adenine are unstable. nih.govresearchgate.netcjcrcn.org The addition of the bulky benzo[a]pyren-6-ylmethyl group to the N7 atom of the purine ring weakens the N-glycosidic bond that connects the base to the deoxyribose sugar in the DNA backbone. This instability leads to the spontaneous cleavage of the bond, releasing the adducted purine base (e.g., 7-(benzo[a]pyren-6-yl)guanine) from the DNA strand. nih.govnih.gov This process, known as depurination, leaves behind a non-coding abasic (or apurinic) site in the DNA, which is itself a form of DNA damage and can lead to mutations during subsequent DNA replication. nih.govresearchgate.net

Formation of Protein Adducts and Their Significance in Molecular Mechanisms

Electrophilic chemicals and their reactive metabolites are known to form adducts with nucleophilic sites on proteins. epa.govepa.gov Common targets include the sulfur atoms of cysteine and methionine, and the nitrogen atoms in the side chains of histidine and lysine. These protein adducts are generally not repaired and can accumulate over the lifetime of the protein, making them potential biomarkers of exposure. epa.gov

While the benzo[a]pyren-6-ylmethyl carbocation derived from this compound would theoretically be capable of reacting with these nucleophilic amino acids, specific studies characterizing the formation and significance of protein adducts from this particular compound are not detailed in the reviewed scientific literature. The majority of research on benzo[a]pyrene protein adducts has focused on those derived from the diol-epoxide metabolite. nih.gov

Influence of DNA Sequence Context and Chromatin Structure on Adduct Distribution

The distribution of DNA adducts is often not random and can be influenced by the local DNA sequence and the larger-scale chromatin organization. A study investigating the related compound 6-hydroxybenzo[a]pyrene, which also acts at the 6-position, found that it induced alkali-labile DNA modifications, likely reflecting depurination events. nih.gov These modifications occurred most frequently on the 3' side of pyrimidine-rich sequences, suggesting a degree of sequence-specific targeting. nih.gov However, detailed investigations into how the broader DNA sequence context or chromatin structure (e.g., open vs. closed chromatin) affects the formation and distribution of adducts from this compound have not been extensively reported.

DNA Repair Pathway Recognition of this compound Adducts

The primary cellular defense against bulky, helix-distorting DNA lesions, such as those formed by polycyclic aromatic hydrocarbons, is the Nucleotide Excision Repair (NER) pathway. nih.govnih.gov This complex repair system recognizes and removes a wide variety of structural DNA damage. The NER pathway involves the recognition of the lesion, excision of a short, single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap. nih.gov For damage within actively transcribed genes, a sub-pathway known as Transcription-Coupled NER (TC-NER) provides a more rapid repair of the transcribed strand, which is thought to be initiated by the stalling of RNA polymerase II at the site of the adduct. nih.gov

While it is highly probable that the bulky benzo[a]pyren-6-ylmethyl adducts are recognized and processed by the NER pathway, specific studies detailing the efficiency of repair, the influence of adduct conformation on recognition, or the specific proteins involved in the repair of these particular lesions are not available in the searched literature.

Nucleotide Excision Repair (NER) Pathway Recognition

The Nucleotide Excision Repair (NER) pathway is the primary cellular defense mechanism for removing bulky, helix-distorting DNA lesions, such as those formed by benzo[a]pyrene derivatives. nih.govmdpi.comencyclopedia.pub The versatility of NER allows it to recognize a wide array of structurally diverse adducts, not by identifying the lesion itself, but by detecting the conformational disruption and thermodynamic destabilization it causes within the DNA double helix. mdpi.comencyclopedia.pubtau.ac.il NER operates through two distinct sub-pathways for damage recognition: Global Genome NER (GG-NER) and Transcription-Coupled NER (TC-NER). mdpi.comencyclopedia.pub

Global Genome NER (GG-NER): This pathway surveys the entire genome for bulky adducts. The key damage sensor in mammalian GG-NER is the Xeroderma Pigmentosum Complementation Group C (XPC) protein, which functions in a complex with RAD23B and CETN2. mdpi.comnih.gov The XPC complex recognizes the lesion by detecting a localized thermodynamic destabilization of the DNA helix. mdpi.comencyclopedia.pub For some lesions, like certain UV-induced photoproducts that cause minimal distortion, recognition is facilitated by the UV-Damaged DNA-Binding (UV-DDB) protein, which binds the lesion and recruits the XPC complex. mdpi.com Once bound, the XPC complex initiates the recruitment of other NER factors, including the multi-protein transcription factor TFIIH. nih.gov The helicase components of TFIIH, XPB and XPD, then unwind the DNA around the damage site, creating a bubble of approximately 20-25 nucleotides. nih.gov This allows for the subsequent verification, excision of a 24-32 nucleotide-long oligonucleotide containing the adduct, and synthesis of a new DNA patch. nih.gov

Transcription-Coupled NER (TC-NER): This sub-pathway provides an accelerated repair mechanism for lesions located on the transcribed strand of actively expressed genes. nih.gov TC-NER is initiated when RNA polymerase II (RNAPII) stalls at a DNA adduct during transcription. nih.gov This stalled complex is recognized by specific factors, including Cockayne Syndrome proteins A and B (CSA and CSB), which then recruit the core NER machinery to the site of damage. frontiersin.org

The efficiency of NER is not uniform for all adducts. It is highly dependent on the specific stereochemistry and conformation of the benzo[a]pyrene-DNA adduct and the local DNA sequence context. For instance, studies on adducts derived from benzo[a]pyrene diol epoxide (BPDE), a major B[a]P metabolite, show that adducts residing in the minor groove of DNA can be efficiently repaired. nih.gov However, the precise positioning and the resulting distortion of the DNA helix can lead to significant variations in repair efficiency. nih.govnih.gov

Key Protein/ComplexSub-PathwayFunction in Recognition of B[a]P-type Adducts
XPC-RAD23B-CETN2 GG-NERInitial damage sensor that recognizes helical distortion and/or DNA destabilization caused by the bulky adduct. mdpi.comnih.gov
UV-DDB (DDB1/DDB2) GG-NERRecognizes certain lesions that are poorly detected by XPC and facilitates XPC recruitment. mdpi.com
RNA Polymerase II TC-NERStalls at the DNA adduct on the transcribed strand, signaling the presence of a lesion. nih.gov
CSA and CSB TC-NERRecognize the stalled RNA polymerase II and recruit the main NER factors to the damage site. frontiersin.org
TFIIH (contains XPB/XPD) BothUnwinds the DNA around the adduct after initial recognition, creating an open complex for subsequent repair steps. nih.gov

Base Excision Repair (BER) Pathway Recognition

The Base Excision Repair (BER) pathway is primarily responsible for correcting small, non-helix-distorting DNA lesions, such as those arising from oxidation, alkylation, or deamination. This process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

While bulky adducts like those formed by this compound are not the canonical substrates for BER, the pathway may play an indirect or alternative role in processing the complex cellular damage induced by benzo[a]pyrene. frontiersin.org The metabolism of B[a]P can generate reactive oxygen species (ROS), leading to oxidative DNA damage like 8-oxo-deoxyguanosine (8-oxodG), which are substrates for BER. mdpi.comfrontiersin.org Therefore, BER is active in mitigating this secondary damage.

Some research suggests that under certain conditions, or for specific types of complex DNA damage, multiple repair pathways, including BER, may be required for complete resolution. frontiersin.org For example, studies on cisplatin-induced interstrand crosslinks (ICLs) have shown that BER components like uracil-DNA glycosylase (UNG) and AP endonuclease 1 (APE1) can act near the primary lesion, suggesting a potential role in processing complex damage sites. frontiersin.org However, the direct action of a DNA glycosylase to remove a bulky B[a]P adduct is hindered because the adduct makes the glycosidic bond resistant to cleavage. frontiersin.org Therefore, for the primary bulky adducts formed by B[a]P and its derivatives, NER remains the dominant repair mechanism. nih.govfrontiersin.org

Key Protein/ComplexFunction in BERRelevance to B[a]P-induced Damage
DNA Glycosylases (e.g., OGG1) Recognizes and excises specific damaged bases (e.g., 8-oxodG). nih.govPrimarily acts on oxidative base damage, a secondary effect of B[a]P metabolism, rather than the primary bulky adduct. mdpi.comnih.gov
APE1 (AP Endonuclease 1) Cleaves the DNA backbone at the abasic site created after base removal.Acts downstream of a glycosylase; its role would be in response to secondary oxidative damage. frontiersin.org
DNA Polymerase β (Polβ) Fills the single-nucleotide gap.Part of the canonical BER pathway for repairing secondary damage. frontiersin.org
DNA Ligase Seals the final nick in the DNA strand.Completes the repair of single-base lesions.

Other DNA Damage Response Mechanisms

Beyond the direct repair of lesions by NER and BER, cells activate a broader DNA Damage Response (DDR) to cope with genotoxic insults from agents like benzo[a]pyrene. This response involves a network of pathways that coordinate DNA repair with cell cycle checkpoints and, in cases of overwhelming damage, apoptosis or cellular senescence. scielo.brnih.gov

Transcriptional Repression of Repair Pathways: Paradoxically, exposure to B[a]P can lead to the transcriptional repression of other key DNA repair pathways. Studies have shown that B[a]P can cause the downregulation of essential genes in Mismatch Repair (MMR), such as MSH2 and MSH6, and in Homologous Recombination (HR), such as RAD51. nih.gov This repression is linked to the disruption of E2F1 signaling and is an early event in the induction of cellular senescence by genotoxic stress. nih.gov This suggests that while NER is activated to remove adducts, the cell may simultaneously shut down other repair activities as part of a larger stress response.

Translesion DNA Synthesis (TLS): If a DNA adduct is not removed before DNA replication, the replication machinery may stall. Translesion DNA synthesis (TLS) is a damage tolerance mechanism that allows replication to proceed past the lesion. frontiersin.org This process involves specialized, low-fidelity DNA polymerases (e.g., Pol η, Pol κ, Pol ι, Pol ζ) that can insert a base opposite the damaged nucleotide. While TLS allows the cell to complete replication and avoid cell death, it is often error-prone and can lead to the introduction of mutations, a key step in the initiation of cancer. frontiersin.orgfrontiersin.org

Oxidative Stress Response: The metabolic activation of B[a]P is known to produce ROS, inducing oxidative stress. mdpi.comfrontiersin.org This triggers cellular antioxidant responses and the repair of oxidative DNA damage, primarily through the BER pathway. mdpi.com This response is another critical component of the cell's strategy to handle the multifaceted damage caused by B[a]P.

Pathway/MechanismRole in Response to B[a]P DamageKey Proteins/Factors
Mismatch Repair (MMR) Can be transcriptionally repressed following B[a]P exposure, potentially contributing to genomic instability. nih.govMSH2, MSH6, EXO1 nih.gov
Homologous Recombination (HR) Can be transcriptionally repressed, limiting the cell's ability to repair double-strand breaks. nih.govRAD51 nih.gov
Translesion DNA Synthesis (TLS) Bypasses bulky adducts during DNA replication, a damage tolerance mechanism that is often mutagenic. frontiersin.orgPol η, Pol κ, Pol ι, Pol ζ frontiersin.org
Cell Cycle Checkpoints Arrests the cell cycle (e.g., in G1 or G2/M) to allow time for DNA repair before replication or mitosis. scielo.brnih.govp53, p21 nih.govwikipedia.org
Apoptosis/Senescence Triggered in response to extensive or irreparable DNA damage to eliminate compromised cells. mdpi.comscielo.brnih.govp53 nih.govwikipedia.org

Cellular and Subcellular Responses to 6 Chloromethyl Benzo a Pyrene Exposure in Model Systems

In vitro Cell Culture Models for Mechanistic Investigations (e.g., HepG2, A549, T24, SVGA, U1, A6)

The primary in vitro model system utilized for investigating the mechanistic toxicity of 6-(chloromethyl)benzo[a]pyrene is the human-derived hepatoma cell line, HepG2. researchgate.netresearchgate.neticm.edu.pluni.opole.pl These liver-derived cells are a relevant model for studying the effects of chemical compounds, particularly their potential to cause DNA damage and cancer. researchgate.netresearchgate.net

Studies specifically employing other cell lines such as the human lung carcinoma A549, bladder carcinoma T24, or astrocytic SVGA cells for the investigation of this compound were not identified in the reviewed literature. Research involving these cell lines has predominantly focused on the parent compound, Benzo[a]pyrene (B130552). plos.orgplos.org

Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, CYP1B1) Expression and Activity

Specific data on the induction of xenobiotic metabolizing enzymes, such as Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1), following direct exposure to this compound are not detailed in the available scientific literature. Studies on the parent compound, Benzo[a]pyrene, have extensively documented the induction of these enzymes as a critical step in its metabolic activation. plos.orgplos.orgmdpi.com

Activation of DNA Damage Response (DDR) Pathways and Signaling Cascades

The most well-documented cellular response to this compound is the activation of the DNA Damage Response (DDR). Research confirms that 6-Cl-BaP is genotoxic, causing significant DNA damage in human cell lines. researchgate.netresearchgate.net The genotoxic effect of 6-Cl-BaP was characterized in comparison to its parent compound, Benzo[a]pyrene (BaP), using the comet assay in the HepG2 human liver-derived cell line. icm.edu.pluni.opole.pl

These studies reported that 6-Cl-BaP induces a substantially high genotoxic effect, leading to chronic DNA damage. researchgate.netresearchgate.net Preliminary data indicated that 6-Cl-BaP is not only genotoxic but also has the potential to induce higher levels of DNA damage than equimolar concentrations of BaP, suggesting a more potent genotoxic effect under certain conditions. uni.opole.pl

CompoundCell LineAssayKey FindingSource
This compound (6-Cl-BaP)HepG2Comet AssayCompound is genotoxic and induces DNA damage. icm.edu.pluni.opole.pl
This compound (6-Cl-BaP)HepG2Comet AssayAt equimolar doses (100 and 125 µM), induced significantly higher levels of DNA damage than the parent compound, Benzo[a]pyrene. uni.opole.pl
This compound (6-Cl-BaP)Human-derived hepatoma cell linesNot SpecifiedImposes a substantially high genotoxic effect, causing chronic DNA damage. researchgate.netresearchgate.net

Specific research detailing the activation of cell cycle checkpoints in response to this compound exposure was not identified in the surveyed literature. Studies on the parent compound, BaP, have shown it can induce cell cycle arrest at various checkpoints as a consequence of DNA damage. scielo.br

Detailed studies concerning the specific induction and regulation of apoptotic pathways by this compound are not available in the reviewed scientific papers. The parent compound, BaP, has been shown to induce apoptosis in various cell types. researchgate.netfrontiersin.org

There is no specific information available in the surveyed literature regarding the autophagy response to this compound exposure in model systems.

Apoptotic Pathway Induction and Regulation

Modulation of Gene Expression and Epigenetic Alterations

While this compound is confirmed to be genotoxic, detailed studies on its broader effects on global gene expression and specific epigenetic alterations are not extensively covered in the available literature. Research on benzo[a]pyrene quinones, which are metabolites of the parent compound, has shown they can activate numerous pathways and genes associated with oxidative stress and cell growth. nih.gov However, similar comprehensive gene expression profiling for 6-Cl-BaP was not found.

MicroRNA (miRNA) Expression Profiling

Exposure to benzo[a]pyrene (BaP), the parent compound of this compound, has been shown to significantly alter microRNA (miRNA) expression profiles in various model systems. These small non-coding RNAs play a crucial role in post-transcriptional gene regulation and their dysregulation is implicated in carcinogenesis.

In a study using human bronchial epithelial cells (16HBE) transformed by the BaP metabolite anti-benzo[a]pyrene-trans-7,8-diol-9,10-epoxide (anti-BPDE), a microarray analysis revealed differential expression of 54 miRNAs. besjournal.com Of these, 45 were over-expressed and 9 were down-regulated. besjournal.com Notably, miR-10a was identified as one of the most significantly down-regulated miRNAs, and its putative target, HOXA1, was found to be up-regulated, suggesting a potential role for the miR-10a/HOXA1 axis in BaP-induced cell transformation. besjournal.com

Another study on BaP-induced transformation of human bronchial epithelial cells (HBER) identified 12 differentially expressed miRNAs. nih.gov Among these, miR-638 was found to be downregulated in the majority of primary human non-small-cell lung cancer (NSCLC) tissues. nih.gov Interestingly, the expression of miR-638 increased in HBER cells upon BaP treatment in a dose-dependent manner and was also elevated in the peripheral lymphocytes of workers exposed to polycyclic aromatic hydrocarbons (PAHs). nih.gov Further investigation suggested that miR-638 may contribute to BaP-induced carcinogenesis by targeting the DNA repair gene BRCA1. nih.gov

In a broader in vivo study, changes in miRNA expression in Balb/c mice treated with BaP were found to be generally tissue-specific, with a total of 21 out of 54 measured miRNAs showing significant up- or down-regulation across six different organs. uea.ac.uk These findings highlight that BaP-induced miRNA expression changes are complex and context-dependent, varying with the specific tissue and stage of transformation.

Table 1: Differentially Expressed miRNAs in Response to Benzo[a]pyrene Exposure

Model System miRNA Expression Change Putative Target/Associated Pathway Reference
16HBE cells (anti-BPDE transformed) miR-10a Down-regulated HOXA1 besjournal.com
16HBE cells (anti-BPDE transformed) miR-320 Over-expressed Not specified besjournal.com
16HBE cells (anti-BPDE transformed) miR-17-92 cluster Over-expressed Not specified besjournal.com
HBER cells (BaP transformed) miR-638 Up-regulated (in vitro), Down-regulated (in NSCLC) BRCA1 nih.gov

DNA Methylation and Histone Modification Changes

Epigenetic modifications, including DNA methylation and histone modifications, are critical mechanisms through which environmental carcinogens like benzo[a]pyrene can alter gene expression and contribute to disease development. nih.govnih.gov

DNA Methylation: Exposure to BaP can lead to both global and gene-specific changes in DNA methylation. encyclopedia.pubsemanticscholar.org Studies have shown that BaP can cause global DNA hypomethylation in zebrafish embryos and global hypermethylation in mouse embryonic fibroblasts. semanticscholar.org In human bronchial epithelial cells, BaP treatment resulted in both hyper- and hypomethylation. encyclopedia.pubsemanticscholar.org The mechanism for these changes can involve the formation of adducts between BaP's metabolite, BPDE, and CpG dinucleotides, as well as the inhibition of DNA methyltransferase (DNMT) activity. nih.govencyclopedia.pubsemanticscholar.org For instance, reactive oxygen species generated by BaP can inhibit the transcription of DNMTs, leading to reduced genome-wide methylation. nih.gov

In zebrafish, BaP exposure led to a significant reduction in global DNA methylation and altered methylation patterns in specific genes involved in development and cancer, such as c-fos, cyp1b1, and gstp1. eaht.org Another study in zebrafish found that BaP decreased global methylation and specifically altered methylation in genes like dazl, nqo1, and sox3. eaht.org

Table 2: Effects of Benzo[a]pyrene on DNA Methylation

Model System Effect Mechanism/Affected Genes Reference
Zebrafish Embryos Global DNA hypomethylation Reduced DNMT activity semanticscholar.org
Mouse Embryonic Fibroblasts Global DNA hypermethylation Not specified semanticscholar.org
Human Bronchial Epithelial Cells Hyper- and hypomethylation Formation of BPDE-CpG adducts encyclopedia.pubsemanticscholar.org

Histone Modifications: Histone modifications are another key epigenetic mechanism affected by BaP. BaP can increase the activity of histone deacetylases (HDACs), such as HDAC2 and HDAC3. nih.govsemanticscholar.org In a study on BaP-induced neural tube defects in mice, genome-wide analysis revealed significant alterations in H3K27me3 (a repressive mark) and H3K27ac (an active mark) in the neural tissues of affected embryos. mdpi.com These changes in histone modifications were associated with altered expression of genes involved in neurodevelopmental pathways. mdpi.com Specifically, 55 differentially expressed genes were found to be modified by H3K27me3 and 25 by H3K27ac. mdpi.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction Pathways

A primary mechanism of benzo[a]pyrene's toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.commdpi.com This process can damage cellular macromolecules like DNA, lipids, and proteins. nih.govresearchgate.net

The metabolic activation of BaP by cytochrome P450 (CYP) enzymes is a major source of ROS. researchgate.netmdpi.com This process not only produces carcinogenic metabolites but also superoxide (B77818) anions. mdpi.com The metabolite benzo[a]pyrene-7,8-quinone can undergo redox cycling, which continuously generates ROS and leads to oxidative DNA damage. mdpi.com In human lung cancer cells (A549) and breast cancer cells (MCF-7), BaP exposure was shown to induce ROS and modulate the ROS/HIF-1α/HO-1 signaling pathway. mdpi.commdpi.com

In various cell models, BaP treatment has been directly shown to increase ROS levels. For example, in U1 macrophages, BaP significantly increased ROS production at 24 and 48 hours post-treatment. nih.gov Similarly, in alveolar cells, BaP administration led to a significant increase in ROS production. nih.gov This increased ROS can be a consequence of mitochondrial dysfunction induced by BaP. nih.gov

The cellular response to this oxidative stress involves the upregulation of antioxidant enzymes. Studies have reported increased expression of genes such as SOD1, catalase, and GPX1 in response to BaP-induced ROS. nih.govnih.gov This highlights the cell's attempt to counteract the damaging effects of oxidative stress.

Interactions with Cellular Signaling Pathways Beyond DNA Damage (e.g., Aryl Hydrocarbon Receptor (AhR), inflammatory mediators)

Beyond its direct genotoxic effects, this compound and its parent compound, BaP, interact with and modulate several crucial cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway: BaP is a well-known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. researchgate.netfrontiersin.orgfrontiersin.org Upon binding BaP, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. frontiersin.orgmdpi.com A primary target is the CYP1A1 gene, which encodes an enzyme involved in BaP's own metabolic activation, creating a feedback loop. mdpi.com

Activation of the AhR pathway by BaP has been demonstrated in various cell types, including human keratinocytes (HaCaT cells) and lung epithelial cells (BEAS-2B). mdpi.comnih.gov This activation is not only linked to metabolic reprogramming but also to inflammatory responses and cellular proliferation. nih.govresearchgate.net For instance, BaP-induced AhR signaling can lead to the activation of the NF-κB pathway, a key regulator of inflammation. nih.gov

Inflammatory Mediators: Exposure to BaP can trigger a significant inflammatory response. In astrocytic cells (SVGA), BaP treatment led to a significant increase in the expression and release of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov In U1 macrophages, BaP treatment resulted in increased levels of MCP-1 and modest increases in TNFα, IL-8, and IL-1β. nih.govresearchgate.net This induction of inflammatory mediators is often linked to the ROS generation and AhR activation caused by BaP. nih.govresearchgate.net For example, BaP-induced ROS can lead to the activation of NF-κB, which in turn drives the transcription of pro-inflammatory genes. nih.gov

Table 3: Key Signaling Pathways Modulated by Benzo[a]pyrene

Pathway Key Molecules Cellular Outcome Model System Reference
Aryl Hydrocarbon Receptor (AhR) AhR, ARNT, CYP1A1 Metabolic activation, Inflammation, Cell proliferation HaCaT cells, BEAS-2B cells frontiersin.orgmdpi.comnih.gov
Inflammatory Signaling NF-κB, IL-1β, IL-6, TNFα, MCP-1 Inflammation, Immune response SVGA cells, U1 macrophages, Alveolar cells nih.govnih.govresearchgate.net

Advanced Analytical Methodologies for the Study of 6 Chloromethyl Benzo a Pyrene and Its Adducts

Chromatographic Separations for Compound and Metabolite Analysis

Chromatographic techniques are fundamental for isolating 6-(chloromethyl)benzo[a]pyrene and its various metabolic products from complex biological matrices. aacrjournals.orgnih.gov High-performance liquid chromatography and gas chromatography are the primary methods utilized for this purpose.

High Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzo[a]pyrene (B130552) (BaP) metabolites and is readily applicable to its chloromethyl derivative. aacrjournals.orgnih.gov The technique's strength lies in its ability to efficiently separate a wide range of metabolites, including dihydrodiols, quinones, and phenols, from the parent hydrocarbon. aacrjournals.orgaacrjournals.org

Detailed Research Findings: Reverse-phase HPLC, often using a C18 column, is a common approach. nih.gov Gradient elution systems, for instance, with a mobile phase transitioning from a lower to a higher concentration of an organic solvent like methanol (B129727) or acetonitrile (B52724) in water, are employed to resolve the complex mixture of metabolites. nih.gov For example, a linear gradient from 30% to 70% methanol over 65 minutes has been successfully used. nih.gov The use of mobile phase modifiers, such as β-cyclodextrin, has been shown to improve the separation of structurally similar BaP metabolites by enhancing resolution and sharpening chromatographic bands. tandfonline.com

UV and fluorescence detectors are standard for the detection of these compounds. hplc.eu BaP and its derivatives are well-suited for fluorescence detection due to their native fluorescence, which provides high sensitivity and selectivity. aacrjournals.orghplc.eu The excitation and emission wavelengths can be programmed to change during the chromatographic run to optimize the detection of different polycyclic aromatic hydrocarbons (PAHs) as they elute. lcms.cz For instance, BaP can be detected with excitation at 300 nm and emission at 416 nm. oiv.int This high sensitivity allows for the detection of adducts at levels as low as one adduct in 10⁸ nucleotides. cdc.gov

Table 1: HPLC Conditions for Benzo[a]pyrene Metabolite Separation
ParameterCondition 1Condition 2Condition 3
ColumnNucleosil® C18 (250 x 4 mm, 5 µm)Ultrasphere® ODS, C18 (250 x 4.6 mm, 5 µm)Not Specified
Mobile PhaseLinear gradient: 30% to 70% Methanol in WaterLinear gradient: 30% to 70% Methanol in Water85% Acetonitrile in Water
Flow Rate0.6 ml/min0.6 ml/min0.6 ml/min
Temperature35°C35°C35°C
DetectionUV at 254 nmUV at 254 nmUV at 254 nm

Gas Chromatography (GC) Techniques

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of PAHs like benzo[a]pyrene and its derivatives. mdpi.comnih.gov This technique is often used for the analysis of semivolatile organic compounds and can be applied to complex mixtures found in environmental and biological samples. synectics.net

Detailed Research Findings: For GC analysis, derivatization of the analytes may be necessary to increase their volatility and thermal stability, especially for polar metabolites. core.ac.uk Supercritical fluid extraction can be used to isolate BaP and its metabolites from biological matrices like cervical mucus before GC-MS analysis. nih.gov GC-MS provides excellent separation and structural information, making it suitable for identifying specific metabolites and adducts. nih.gov For instance, GC-MS has been used to identify BaP-dihydrodiols, phenols, and tetraols in human cervical mucus. nih.gov The EPA Method 8270D outlines standardized procedures for the analysis of semivolatile organic compounds, including benzo[a]pyrene, by GC/MS. epa.gov

Mass Spectrometry-Based Adductomics and Structural Elucidation

Mass spectrometry (MS) is indispensable for the structural elucidation and sensitive detection of DNA adducts formed from this compound. nih.govhealtheffects.org The field of "adductomics" aims to identify and quantify all DNA adducts within a given sample, providing a comprehensive picture of DNA damage. stonybrookmedicine.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) has revolutionized the analysis of DNA adducts. re-place.bemdpi.com This combination offers high sensitivity and specificity, enabling the detection and structural characterization of adducts at very low levels in complex biological samples. re-place.benih.gov

Detailed Research Findings: LC-MS/MS methods have been developed for the simultaneous determination of multiple PAH metabolites in human urine. researchgate.net Ultra-High Performance Liquid Chromatography (UHPLC) combined with HRMS allows for the accurate identification of analytes based on their exact mass and chemical composition. re-place.be This is particularly valuable for distinguishing between different adducts and confirming their structures. researchgate.net For example, an ultrasensitive HRMS method was developed to analyze a key DNA adduct of benzo[a]pyrene, BPDE-N²-dG, in human lung tissue. nih.govtera.org The use of an Orbitrap mass analyzer can further enhance mass accuracy and resolving power, leading to lower detection limits, in the attomole per milligram of protein range for protein adducts. mdpi.com

Table 2: LC-MS/MS Parameters for PAH Metabolite Analysis
ParameterValue
Ionization SourceAtmospheric Pressure Chemical Ionization (APCI)
Analysis ModeMultiple Reaction Monitoring (MRM)
Quantification Range (BaP)0.07 - 50 µg/kg
Limit of Quantification (LOQ)0.07 µg/kg
Average Recoveries86% - 104%
Relative Standard Deviations2.3% - 14%

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolyzed Adducts

GC-MS is a well-established technique for analyzing DNA adducts after they have been chemically hydrolyzed to release the adducted moiety. healtheffects.orgresearchgate.net This approach is particularly useful for quantifying total adduct levels and has been applied to various biological samples. nih.gov

Detailed Research Findings: One common strategy involves the acid hydrolysis of DNA adducts to release tetraols, which are then derivatized (e.g., silylated) and analyzed by GC-MS. nih.gov This method has been used to confirm the presence of benzo[a]pyrene diol epoxide (BPDE)–DNA adducts in human placental tissue. nih.gov The rich fragmentation patterns obtained from electron impact (EI) ionization in GC-MS provide valuable structural information for the identification of the adducts. nih.gov For instance, BPDE-DNA adducts have been quantitatively analyzed in human cervical tissues using a GC-MS technique, revealing higher adduct levels in smokers compared to non-smokers. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been instrumental in the analysis of polar, thermally labile, and high molecular weight compounds, including carcinogen-DNA adducts. core.ac.ukwikipedia.orgumd.edu In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.orgrsc.org

Detailed Research Findings: FAB-MS has proven to be a sensitive technique for the detection of DNA adducts derived from PAH dihydrodiol-epoxides. core.ac.uk It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing molecular weight information with minimal fragmentation. wikipedia.org This method has been successfully used to obtain mass spectra of conjugated benzo[a]pyrene metabolites, such as glucuronides and sulfates. nih.gov For example, BaP glucuronides show a characteristic major fragment peak corresponding to the loss of the glucuronic acid moiety. nih.gov While FAB-MS has been largely superseded by electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), its historical importance in the structural elucidation of polar adducts is significant. core.ac.uk

Postlabeling Techniques for DNA Adduct Detection

Postlabeling assays are a cornerstone in the detection of DNA adducts due to their exceptional sensitivity, allowing for the detection of as little as one adduct in 10⁹ to 10¹⁰ nucleotides from microgram quantities of DNA. tera.org

The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts formed by carcinogens like this compound. tera.orgkoreascience.kr This technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated and identified, typically by thin-layer chromatography (TLC). nih.govpsu.edu

Research has demonstrated the utility of the ³²P-postlabeling assay in analyzing DNA adducts of various benzo[a]pyrene (BP) derivatives. For instance, studies on 6-fluorobenzo[a]pyrene and 6-methylbenzo[a]pyrene (B1207296), structurally related to this compound, have successfully used this method to characterize the adducts formed after metabolic activation. nih.gov These studies have shown that different activation pathways, such as microsomal activation or one-electron oxidation, lead to distinct adduct profiles. nih.govnih.gov For example, microsomal activation of BP can result in multiple adducts, with the major one often being the (+/-)-10β-deoxyguanosin-N2-yl-7β,8α,9α-trihydroxy-7,8,9,10-tetrahydro-BP (BPDE-N²dG). nih.gov

While highly sensitive, a limitation of the ³²P-postlabeling assay is that it does not directly provide structural information about the adducts. tera.org Therefore, it is often used in conjunction with other analytical techniques for comprehensive adduct characterization. researchgate.net

Table 1: Key Features of the ³²P-Postlabeling Assay for DNA Adduct Detection

FeatureDescriptionReference
Principle Enzymatic digestion of DNA, ³²P-labeling of adducted nucleotides, and chromatographic separation. nih.govpsu.edu
Sensitivity Capable of detecting 1 adduct in 10⁹–10¹⁰ nucleotides. tera.org
DNA Requirement Less than 10 μg of DNA is typically required. tera.org
Application Detection and quantification of a wide range of DNA adducts, including those from benzo[a]pyrene derivatives. nih.govnih.gov
Limitation Does not provide direct structural information on the detected adducts. tera.org

Fluorescence line-narrowing spectrometry (FLNS) is a powerful spectroscopic technique used for the identification and structural characterization of DNA adducts of polycyclic aromatic hydrocarbons (PAHs), including those derived from this compound. This high-resolution technique is particularly valuable for distinguishing between different adducts formed from the same parent compound. nih.gov140.122.64

The principle of FLNS is based on selective laser excitation of fluorescent molecules in a low-temperature matrix, which results in highly resolved fluorescence spectra with narrow bands. nih.gov The specific pattern of these line-narrowed bands is highly dependent on the local environment of the fluorophore, making it a sensitive probe for the structure of the adduct and its interaction with surrounding molecules. nih.gov

FLNS has been successfully applied to identify benzo[a]pyrene-nucleoside adducts formed through one-electron oxidation. nih.gov For example, it was used to identify 7-(benzo[a]pyren-6-yl)guanine as a major depurination adduct from the binding of benzo[a]pyrene to DNA in rat liver nuclei, requiring only 20 picograms of the adduct for characterization. nih.gov The technique can also differentiate between adducts formed at different positions on the nucleobase, such as 8-(benzo[a]pyren-6-yl)guanine. nih.gov Furthermore, FLNS can provide insights into the nature of interactions between an adduct and its binding site, such as in antibody-antigen complexes, by comparing the spectra in different solvent environments. nih.gov

32P-Postlabeling Assay

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide detailed structural information about this compound and its adducts, complementing the detection capabilities of postlabeling techniques.

Synchronous luminescence spectroscopy (SLS) is a sensitive and selective technique for the analysis of fluorescent compounds like PAHs and their derivatives in complex mixtures. mdpi.comut.ac.ir In SLS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). This approach results in simplified and narrowed spectral bands, which enhances the specificity of detection. mdpi.com

SLS has been utilized for detecting trace levels of PAH-DNA adducts. cdc.gov For instance, it has been used to detect less than one benzo[a]pyrene moiety per 10⁷ DNA molecules after in vitro acid hydrolysis of BPDE-DNA adducts. cdc.gov The technique's sensitivity allows for the detection of PAHs in the parts-per-billion (ng/g) range, and even down to picogram per gram (pg/g) levels under optimized conditions. mdpi.com The choice of the constant wavelength difference (Δλ) is critical for resolving individual components in a mixture. ut.ac.ir Recent advancements have coupled SLS with methods like low-temperature liquid-liquid extraction to enhance the detection of benzo[a]pyrene in complex matrices. scielo.br

Table 2: Detection Limits of PAHs using Synchronous Fluorescence Spectroscopy

AnalyteSolventDetection LimitReference
AnthraceneEthanol23 pg/g mdpi.com
NaphthaleneEthanol16 pg/g mdpi.com
Pyrene (B120774)Ethanol2.6 pg/g mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including carcinogen-DNA adducts. NMR provides detailed information about the atomic connectivity and the three-dimensional structure of molecules in solution.

In the context of this compound adducts, NMR studies are crucial for confirming the precise site of attachment of the chloromethylbenzo[a]pyrene moiety to the DNA base and for determining the conformation of the adduct within the DNA helix. For example, NMR has been extensively used to study the structures of adducts formed from benzo[a]pyrene diol epoxide (BPDE), a metabolite of benzo[a]pyrene, with DNA. nih.gov These studies have revealed how the adduct's conformation can influence DNA replication and lead to mutations. nih.gov While specific NMR data for this compound adducts are not detailed in the provided search results, the principles and applications for related benzo[a]pyrene adducts are well-established. nih.gov

X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information for molecules that can be crystallized. For carcinogen-DNA adducts, crystal structures offer unparalleled insights into how these lesions distort the DNA double helix and how they are recognized and processed by DNA repair enzymes and polymerases.

A landmark achievement in this area was the determination of the crystal structure of a benzo[a]pyrene diol epoxide (BPDE)-adenine adduct within a ternary complex with a DNA polymerase and an incoming nucleotide. nih.gov This structure revealed two distinct conformations of the BPDE adduct: one where the pyrene moiety intercalates between base pairs and another where it is exposed in the major groove of the DNA. nih.gov Such structural details are fundamental to understanding the mechanisms of mutagenesis induced by these adducts. Although a crystal structure specifically for a this compound adduct is not available in the search results, the methodologies applied to related benzo[a]pyrene adducts demonstrate the power of this technique. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Immunochemical Methods (e.g., ELISA) for Adduct Quantification

Immunochemical methods, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput approach for quantifying adducts formed by benzo[a]pyrene (BaP) derivatives. These assays leverage the high specificity of antibody-antigen interactions to detect and measure minute quantities of adducts in biological samples like DNA and proteins. mybiosource.comanalis.com.my

The general principle involves using antibodies that specifically recognize the structure of the adduct, such as that formed from benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of BaP. cellbiolabs.com The assays are typically performed in a 96-well plate format, allowing for the simultaneous analysis of numerous samples. cellbiolabs.com

Several ELISA formats have been developed, including competitive and sandwich assays.

Competitive ELISA: In this format, a known amount of enzyme-labeled antigen competes with the antigen in the sample for binding to a limited amount of primary antibody coated on the plate. The signal is inversely proportional to the amount of antigen in the sample. This approach has been used to develop highly sensitive assays for detecting BaP in environmental samples like water. analis.com.mynih.gov An indirect competitive ELISA (ic-ELISA) using immunoglobulin Y (IgY) antibodies from immunized hens has also been developed for the detection of BaP residues in food samples. mdpi.com

Sandwich ELISA: This format utilizes two antibodies. A capture antibody coated on the well binds the adduct, and a second, enzyme-linked detection antibody binds to another site on the target molecule. A sandwich ELISA has been developed to measure intact BPDE-human serum albumin (HSA) adducts directly in human plasma. nih.gov This method uses a specific monoclonal antibody (8E11) as the capture antibody and an anti-HSA antibody for detection. nih.gov The assay was sensitive enough to detect differences in BPDE-HSA levels between smokers and non-smokers, as well as in workers with occupational exposure to asphalt (B605645) emissions. nih.gov

While ELISAs are highly sensitive, their accuracy can be compared with other methods. One study found a poor correlation between ELISA and results from ³²P-postlabeling or a fluorometric assay, with the ELISA tending to overestimate the levels of BPDE-DNA adducts. nih.gov This highlights the importance of validation with structure-specific methods.

Table 1: Performance of Different Immunochemical Methods for Benzo[a]pyrene Adduct Quantification

Assay TypeAnalyteMatrixKey FindingsReference
Sandwich ELISABPDE-HSA AdductsHuman PlasmaDetected levels from 0.335 to 13.8 ng/mg HSA; differentiated between smokers and non-smokers. nih.gov
Indirect Competitive ELISA (ic-ELISA)Benzo[a]pyreneGrilled PorkRecovery range of 74.99% to 143.11% for spiked samples. mdpi.com
ELISA (unspecified)BPDE-DNA AdductsWhite Blood CellsResults showed poor correlation (r = 0.61) with fluorometry and ³²P-postlabeling, overestimating adduct levels. nih.gov
OxiSelect™ BPDE DNA Adduct ELISA KitBPDE-DNA AdductsDNA SamplesCommercial kit for rapid detection of BPDE-DNA adducts via comparison to a standard curve. cellbiolabs.com

Development of Novel and High-Throughput Analytical Techniques

The demand for more rapid, sensitive, and cost-effective analysis of BaP and its adducts has driven the development of novel analytical techniques. These advancements often focus on streamlining sample preparation and enhancing the capabilities of instrumental analysis.

A significant bottleneck in adduct analysis is sample preparation. To address this, high-throughput sample preparation methods have been developed.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, originally developed for pesticide analysis, has been modified for the determination of BaP in complex matrices like bread. nih.gov The method involves a simple extraction with acetone (B3395972) followed by a dispersive solid-phase extraction cleanup. When coupled with gas chromatography-mass spectrometry (GC-MS), it provides a rapid and efficient analytical workflow with good recovery (95-120%) and a limit of quantification (LOQ) of 0.5 ng/g. nih.gov

Fabric Phase Sorptive Extraction (FPSE): FPSE is a newer sample preparation technique that has been successfully coupled with high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the analysis of BaP and other polycyclic aromatic hydrocarbons (PAHs) in human plasma. researchgate.net This method offers good accuracy (72.1-107.7%) and a short chromatographic runtime of 12.5 minutes. researchgate.net

In addition to sample preparation, advancements in analytical instrumentation have improved the detection and characterization of BaP derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC, often paired with fluorescence or mass spectrometry detectors, remains a cornerstone of PAH analysis. cdc.gov New, rapid HPLC-MS methods have been developed that can separate and characterize up to 10 BaP hydroxyderivatives in a single run using electrospray ionization (ESI). researchgate.net The development of chemically nonpolar stationary phases for HPLC columns has provided unique selectivity for separating PAH isomers that are often difficult to resolve by GC. cdc.gov

Synchronous Fluorescence Spectroscopy (SLS): This technique has been used to detect trace levels of PAH-DNA adducts in the blood of occupationally exposed individuals. It offers high sensitivity, capable of detecting less than one benzo[a]pyrene moiety per 10⁷ DNA molecules. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identifying and quantifying BaP and its adducts. nih.gov It provides reliable structural information, which is a distinct advantage over non-specific techniques like immunoassays. nih.gov

These novel methods offer enhanced sensitivity and specificity, allowing for more accurate risk assessment and a better understanding of the molecular mechanisms of this compound-induced carcinogenesis.

Table 2: Characteristics of Novel Analytical Techniques for Benzo[a]pyrene Analysis

MethodSample PreparationMatrixLimit of Detection (LOD) / Quantification (LOQ)Recovery (%)Reference
GC-MSQuEChERSBreadLOD: 0.3 ng/g; LOQ: 0.5 ng/g95-120 nih.gov
HPLC-FLDFPSEHuman PlasmaNot specified72.1-107.7 researchgate.net
HPLC/FluorescenceFlotation EnrichmentWaterng/L range86-107 cdc.gov
HPLC-MSNot specifiedN/A (Standard mixture)50-1000 ng/mL range testedNot applicable researchgate.net
SLSAcid HydrolysisDNA<1 adduct per 10⁷ nucleotidesNot reported cdc.gov

Computational and Theoretical Studies on 6 Chloromethyl Benzo a Pyrene Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, DFT is instrumental in predicting reactivity and stability. scirp.org By calculating electronic properties, researchers can understand how the structure of a compound like 6-(chloromethyl)benzo[a]pyrene influences its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org For the parent compound, benzo[a]pyrene (B130552), the calculated HOMO-LUMO energy gap is in excellent agreement with experimental values, validating the use of DFT for this class of compounds. scirp.org

Various DFT functionals and basis sets are employed to achieve a balance between computational cost and accuracy. For instance, the B3LYP functional combined with the 6-311G** basis set has been found suitable for predicting the heat of formation and optimized structures of pyrene (B120774) and its chlorinated derivatives. scirp.org Other studies on benzo[a]pyrene formation have utilized functionals like M06-2X with larger basis sets such as 6-311++G(d,p) to ensure reliability in thermochemical calculations. nih.govnih.gov These calculations can elucidate the most electron-deficient regions of the molecule, such as the C6 position in the benzo[a]pyrene radical cation, which is highly reactive. iarc.fr The application of these methods to this compound allows for the prediction of its electronic properties and sites susceptible to nucleophilic or electrophilic attack.

Table 1: Common DFT Functionals and Basis Sets in PAH Analysis

Functional/Basis Set Application in PAH Studies Reference
B3LYP/6-311G** Prediction of heat of formation and optimized structures for pyrene and its derivatives. scirp.org
B3LYP/6-311++G(d,p) Analysis of HOMO-LUMO gap, electrostatic potential, and frequency of PAHs. nih.gov
M06-2X/6-311++G(d,p) Determination of energies for chemical species in the formation of benzo[a]pyrene. nih.govnih.gov

Molecular Dynamics Simulations of Compound-DNA/Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are crucial for understanding how the compound and its metabolites interact with and bind to biological targets like DNA and proteins. uzh.ch These simulations can reveal the stability of the compound-biomolecule complex, the specific types of interactions involved, and the conformational changes that may occur upon binding. mdpi.comresearchgate.net

In studies of the parent compound, benzo[a]pyrene (B[a]P), MD simulations have shown that its interactions with proteins are primarily driven by hydrophobic and π-stacking interactions. mdpi.comresearchgate.net When studying DNA adducts, such as those derived from benzo[a]pyrene diol epoxide, MD simulations can elucidate structural features like bending and flexibility in the DNA duplex, which are critical for understanding how these lesions are recognized and processed by cellular repair machinery. nih.gov The simulations reveal that the dynamics of the DNA-adduct complex, including the mobility of Watson-Crick hydrogen bonds and local bending, can be significantly affected by the adduct's sequence context. nih.gov

The setup for such simulations involves several key components. The system is placed in a periodic box filled with a water model (e.g., TIP3P) to mimic physiological conditions. mdpi.commdpi.com A force field, such as CHARMM or OPLS, is chosen to define the potential energy of the system and govern the interactions between atoms. mdpi.commdpi.combiorxiv.org The simulations are then run for a specific duration, often on the nanosecond timescale, to observe the dynamic behavior of the complex. mdpi.comresearchgate.net

Table 2: Typical Components of an MD Simulation for a PAH-Biomolecule Complex

Component Example/Type Purpose Reference
Simulation Software Gromacs, Desmond, AMBER To run the simulation algorithm and calculate trajectories. mdpi.commdpi.comresearchgate.net
Force Field CHARMM, OPLS_2005 To describe the forces and potential energies between atoms. mdpi.commdpi.com
Water Model TIP3P To solvate the system and simulate an aqueous environment. mdpi.combiorxiv.org
Simulation Time Nanoseconds (ns) To allow the system to equilibrate and observe dynamic events. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzylic PAHs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov For benzylic PAHs, including this compound, QSAR models can be developed to predict endpoints such as mutagenicity, carcinogenicity, and toxicity without the need for extensive experimental testing. acs.orgconicet.gov.ar

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and spatial properties. mdpi.com For PAHs, relevant descriptors often include electronic parameters like HOMO and LUMO energies, which can be calculated using quantum chemical methods. acs.org Statistical methods, most commonly multiple linear regression (MLR), are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

A study focused on identifying direct-acting mutagenic PAH transformation products used QSAR to connect molecular features with mutagenicity. acs.org Another scaffold-based analysis identified benzo[a]pyrene as a major mutagenic scaffold and listed 5-(chloromethyl)benzo[a]pyrene as a known mutagen containing this core structure. plos.org The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures, using metrics like the cross-validated R² (Q²). conicet.gov.arnih.gov Successful QSAR models can then be used to screen new or untested compounds, like other 6-substituted benzo[a]pyrene derivatives, for potential activity.

Table 3: Examples of Molecular Descriptors and Predicted Properties in PAH QSAR Models

Descriptor Type Examples Predicted Property Reference
Electronic HOMO/LUMO energies, Ionization Potential Mutagenicity, Carcinogenicity acs.orgconicet.gov.ar
Topological Connectivity indices Boiling Point, Ecotoxicity nih.govnih.gov
Spatial/3D Molecular surface area, Volume Dermal Penetration conicet.gov.ar

Theoretical Prediction of Metabolic Pathways and Intermediate Stability

Computational methods are essential for predicting the metabolic pathways of xenobiotics like this compound and assessing the stability of the resulting intermediates. The carcinogenicity of many PAHs is dependent on their metabolic activation into reactive electrophiles that can bind to DNA. iarc.frresearchgate.net

For the parent compound, benzo[a]pyrene, three primary metabolic activation pathways have been proposed. iarc.fr

Diol Epoxide Pathway: This is the most well-established pathway, leading to the formation of highly reactive diol epoxides.

Radical Cation Pathway: This pathway involves a one-electron oxidation, often at the C6 position, to form a radical cation. This intermediate is highly reactive and can form depurinating DNA adducts. iarc.fr

o-Quinone Pathway: This involves the formation of B[a]P-diones, which can generate reactive oxygen species.

Given that this compound has a substituent at the C6 position, the radical cation pathway is of particular interest. The chloromethyl group is a leaving group, and its departure could be facilitated by metabolic processes, leading to the formation of a highly reactive benzylic carbocation. Experimental studies on related 6-substituted derivatives, such as 6-hydroxymethylbenzo[a]pyrene, suggest that an ester of this metabolite might be the ultimate alkylating species that reacts with cellular nucleophiles like DNA. nih.gov

Computational studies, particularly DFT, can be used to model these reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the thermodynamic and kinetic feasibility of different metabolic steps. nih.govfrontiersin.org For example, DFT calculations have been used to study the degradation of benzo[a]pyrene by catalysts, showing that the reaction can proceed through a toxic epoxide intermediate. frontiersin.org Similar studies on this compound can predict its likely metabolites and the relative stability of transient intermediates like carbocations, providing crucial insights into its mechanism of toxicity. researchgate.net

Table 4: Proposed Metabolic Activation Pathways of Benzo[a]pyrene

Pathway Key Intermediate(s) Mechanism of Action Reference
Diol Epoxide Pathway Benzo[a]pyrene-7,8-diol-9,10-epoxide Forms stable covalent adducts with DNA. iarc.fr
Radical Cation Pathway Benzo[a]pyrene radical cation Forms unstable, depurinating DNA adducts at C6 position. iarc.fr

Comparative Research Perspectives and Emerging Directions

Comparison with Parent Benzo[a]pyrene (B130552) and Other Halogenated/Methylated Benzo[a]pyrene Derivatives

Research comparing 6-(chloromethyl)benzo[a]pyrene and its analogues to the parent compound, benzo[a]pyrene (B[a]P), highlights significant differences in toxicity and metabolic impact. The substitution of a chloromethyl group at the 6-position, as well as other halogen or methyl groups, can profoundly alter the molecule's carcinogenic and toxicological profile.

Studies on 6-chlorobenzo[a]pyrene (B1618961) (6-Cl-B[a]P), a related chlorinated derivative, have shown that it produces a stronger toxic effect on human hepatic cells than the parent B[a]P. researchgate.netnih.gov While B[a]P is known to suppress the expression of genes that regulate the mitochondrial electron transport chain primarily through activation of the Aryl hydrocarbon Receptor (AhR), 6-Cl-B[a]P exerts a stronger inhibitory effect on the activities of complexes I and V of the chain. researchgate.netnih.gov Furthermore, 6-Cl-B[a]P demonstrates a more potent inhibition of mitochondrial fatty acid β-oxidation. researchgate.netnih.gov

The carcinogenic activity of various 6-substituted B[a]P derivatives has been compared on mouse skin. nih.gov These studies are crucial for understanding how different functional groups at the C-6 position influence biological outcomes. For instance, 6-hydroxymethylbenzo[a]pyrene sulfate (B86663) ester proved to be a more potent carcinogen than 6-hydroxymethylbenzo[a]pyrene, which in turn was more active than 6-formylbenzo[a]pyrene (BP-6-CHO). nih.gov The higher carcinogenicity of 6-methylbenzo[a]pyrene (B1207296) (BP-6-CH3) compared to 6-hydroxymethylbenzo[a]pyrene suggests the latter is not a proximate carcinogenic metabolite of the former. nih.gov These findings imply that an ester of 6-hydroxymethylbenzo[a]pyrene, which is structurally analogous to this compound, could be the ultimate alkylating agent that reacts with cellular components. nih.gov

Other studies have investigated the ability of methylated and halogenated B[a]P derivatives to induce lipid peroxidation upon exposure to UVA light. mdpi.com Such research is significant for assessing the health risks posed by the combination of environmental PAHs and sunlight. mdpi.com

CompoundCompared to Parent B[a]PKey Research FindingsCitations
6-chlorobenzo[a]pyreneStronger toxicityCauses stronger metabolomic perturbation, oxidative stress, and inhibition of cell viability. More potent inhibitor of mitochondrial electron transport chain complexes I & V and fatty acid β-oxidation. researchgate.netnih.gov
6-hydroxymethylbenzo[a]pyrene sulfate esterMore potent carcinogenDemonstrated higher tumorigenicity on mouse skin compared to its parent alcohol, 6-hydroxymethylbenzo[a]pyrene. nih.gov
6-hydroxymethylbenzo[a]pyreneMore potent carcinogen than BP-6-CHOShowed greater activity than 6-formylbenzo[a]pyrene (BP-6-CHO) but less than its sulfate ester. nih.gov
6-methylbenzo[a]pyreneMore potent carcinogen than 6-hydroxymethylbenzo[a]pyreneIts higher carcinogenicity suggests different metabolic activation pathways. nih.gov

Investigating Structure-Activity Relationships for the Chloromethyl Moiety

Understanding the relationship between the chemical structure of a B[a]P derivative and its biological activity is fundamental to predicting its toxicity and carcinogenic potential. Research into the chloromethyl moiety at the C-6 position focuses on how this specific functional group dictates the molecule's reactivity and interaction with biological macromolecules.

The carcinogenicity of B[a]P derivatives is highly dependent on the substituent at the C-6 position. nih.gov The presence of a "benzylic" carbon atom, such as in the 6-methyl, 6-hydroxymethyl, or 6-chloromethyl groups, allows for the formation of a reactive electrophilic species, a carbonium ion, through metabolic activation. This electrophile can then form covalent bonds with nucleophilic sites in cellular macromolecules like DNA, initiating carcinogenesis.

Comparative studies of 6-substituted derivatives provide strong evidence for this structure-activity relationship. nih.gov The observation that 6-hydroxymethylbenzo[a]pyrene sulfate ester is a more potent carcinogen than 6-hydroxymethylbenzo[a]pyrene suggests that the sulfate group acts as a good leaving group, facilitating the formation of the reactive carbonium ion. nih.gov This provides a model for the activity of this compound, where the chloride ion is also an effective leaving group, creating a highly reactive benzylic carbocation capable of alkylating DNA.

Development of Advanced In Vitro and Organoid Models for Mechanistic Research

To better understand the mechanisms of B[a]P and its derivatives, researchers are moving beyond traditional 2D cell cultures to more sophisticated models that better replicate human physiology. Organoids, which are 3D cultures that reproduce the structure and function of the tissues from which they are derived, represent a significant advancement. mdpi.comnih.gov

Human organoids derived from gastric, pancreatic, liver, colon, and kidney tissues have been used to investigate the metabolism of B[a]P. mdpi.comnih.gov These models have demonstrated the ability to metabolically activate B[a]P, leading to cytotoxic and genotoxic effects. mdpi.com This was confirmed by the induction of xenobiotic-metabolising enzymes (XMEs) like CYP1A1 and NQO1, the formation of B[a]P metabolites, and the generation of B[a]P-DNA adducts. mdpi.comnih.gov Different organoid types show varied responses, with gastric and colon organoids being most susceptible to cytotoxicity, while pancreatic and undifferentiated liver organoids formed the highest levels of DNA adducts. nih.gov

Organoid TypeResponse to Benzo[a]pyrene ExposureCitations
GastricHigh susceptibility to cytotoxicity; formation of BaP-t-7,8-dihydrodiol and BaP-tetrol-l-1 metabolites. mdpi.comnih.gov
PancreaticHigh levels of DNA adduct formation; dose-dependent formation of metabolites. mdpi.comnih.gov
KidneyHighest upregulation of CYP1A1 and NQO1 genes. mdpi.comnih.gov
ColonHigh susceptibility to cytotoxicity; lowest responses in DNA adduct and metabolite formation, and XME expression. mdpi.comnih.gov
Liver (undifferentiated)High levels of DNA adduct formation. nih.gov

These advanced models provide a more physiologically relevant system for studying tissue-specific carcinogenesis and genetic toxicology, offering a powerful tool for investigating compounds like this compound. mdpi.comnih.gov

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics, Adductomics)

The integration of "omics" technologies has revolutionized the study of toxic compounds by providing a holistic view of the molecular changes they induce. For B[a]P and its derivatives, these approaches are uncovering complex response networks.

Transcriptomics and Metabolomics: Combined transcriptomic and metabolomic analyses have been used to compare the toxicity of B[a]P and 6-Cl-B[a]P in human L02 hepatocytes. researchgate.netnih.gov While 6-Cl-B[a]P caused a weaker transcriptomic perturbation than B[a]P at the same concentrations, it induced a stronger metabolomic perturbation, indicating a wider disruption of metabolic pathways. researchgate.netnih.gov Both compounds were found to disturb nucleotide, glycerophospholipid, and amino acid metabolism. researchgate.netnih.gov Transcriptomics has also been used to identify gene expression alterations in hepatocellular carcinoma cells exposed to B[a]P, revealing dysregulation in genes associated with tumor metastasis. mdpi.com

Proteomics: Proteomic studies are crucial for identifying the proteins and pathways affected by PAH exposure. frontiersin.orgnih.gov High-throughput proteomics has been highlighted as a powerful approach for understanding the mechanisms of B[a]P toxicity and for developing specific biomarkers of exposure. frontiersin.orgnih.gov Research on other PAHs, like pyrene (B120774), has used proteomics to identify key enzymes involved in degradation pathways, such as dioxygenases and dehydrogenases. tandfonline.com

Adductomics: This specialized field focuses on the comprehensive analysis of carcinogen-DNA and carcinogen-protein adducts. Recent studies have begun to characterize B[a]P-derived adducts not just on DNA, but also on RNA. mdpi.com Using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), researchers have identified adducts formed between benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogenic metabolite of B[a]P, and various ribonucleosides in transfer RNA (tRNA). mdpi.com This emerging area suggests that RNA damage may be another important, and previously overlooked, aspect of PAH toxicity.

Omics TechnologyKey Findings for B[a]P and DerivativesCitations
TranscriptomicsIdentified dysregulated genes and pathways related to mitochondrial function, metabolism, and cancer metastasis. researchgate.netnih.govmdpi.com
MetabolomicsRevealed widespread perturbation of metabolic pathways, including amino acid, lipid, and nucleotide metabolism. researchgate.netnih.goviaea.org
ProteomicsIdentified candidate proteins and pathways associated with B[a]P toxicity and biodegradation. frontiersin.orgnih.govtandfonline.com
AdductomicsCharacterized covalent adducts formed by B[a]P metabolites with DNA and, more recently, with RNA molecules like tRNA. mdpi.com

Identification of Novel Molecular Targets and Pathways for Further Investigation

A primary goal of current research is to identify novel molecular targets and pathways that are specifically affected by this compound and related compounds. This knowledge is essential for understanding their specific mechanisms of action and for developing potential intervention strategies.

Mitochondrial Function: As highlighted by comparative studies, specific components of the mitochondrial electron transport chain (complexes I and V) and the fatty acid β-oxidation pathway are more strongly inhibited by 6-Cl-B[a]P than by the parent B[a]P. researchgate.netnih.gov This points to mitochondrial bioenergetics as a key target for chlorinated B[a]P derivatives.

Cancer-Related Signaling Pathways: Exposure to B[a]P has been shown to enrich key cancer signaling pathways, including the PI3K-AKT, mTOR, and NF-κB pathways. mdpi.com The Aryl hydrocarbon Receptor (AhR) pathway is a well-established target, mediating the induction of metabolic enzymes and contributing to toxic effects like cardiac hypertrophy. frontiersin.orgmdpi.com

DNA Repair Pathways: B[a]P exposure can induce DNA double-strand breaks and subsequently activate repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ). nih.gov Aberrant repair of these breaks may contribute to the compound's toxicity and carcinogenicity. nih.gov

Metabolic Reprogramming: Comprehensive metabolomics has identified significant alterations in fatty acid, phospholipid, sphingolipid, amino acid, and nucleotide metabolism in cells exposed to B[a]P. iaea.org These metabolic pathways represent potential therapeutic targets for mitigating the toxic effects of PAHs. iaea.org

Epigenetic Modifications: The metabolites of B[a]P can induce epigenetic changes, such as the hypermethylation of gene promoters, by increasing the concentration of cytosine-DNA methyltransferase-1. nih.gov This identifies the epigenetic machinery as another critical target for B[a]P-induced carcinogenesis.

Future investigations will likely focus on validating these targets for this compound specifically and exploring how the chloromethyl group modulates these interactions compared to other derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-(chloromethyl)benzo[a]pyrene in laboratory settings?

  • Methodology :

  • Nucleophilic substitution : React 6-methylbenzo[a]pyrene (CAS 2381-39-7) with chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions. Monitor reaction progress via TLC or HPLC to avoid over-chlorination .
  • Coupling reactions : Adapt protocols from structurally related chlorinated polycyclic aromatic hydrocarbons (PAHs), such as Suzuki-Miyaura coupling for introducing chloromethyl groups to aromatic systems .
    • Key considerations : Optimize reaction temperature (typically 60–100°C) and stoichiometry to minimize side products. Purify via column chromatography using silica gel and dichloromethane/hexane gradients.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Recommended methods :

TechniqueParametersAdvantagesLimitations
HPLC C18 column, UV detection (254 nm), methanol/water mobile phaseHigh resolution for polar derivativesLimited volatility for GC compatibility
GC-MS Electron ionization (70 eV), DB-5MS columnSensitive for volatile chlorinated PAHsRequires derivatization for non-volatile compounds
NMR ¹H/¹³C in CDCl₃, focus on δ 4.5–5.0 ppm (CH₂Cl group)Confirms structural integrityLow sensitivity for trace impurities

Q. What safety protocols are critical when handling this compound?

  • Essential precautions :

  • Use fume hoods, nitrile gloves, and chemical-resistant lab coats.
  • Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent degradation .
  • Follow waste disposal guidelines for chlorinated carcinogens, as per IARC Group 1 protocols for benzo[a]pyrene derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data for this compound across different bioassays?

  • Approach :

  • Conduct comparative metabolomics : Use hepatic microsomal assays (e.g., S9 fractions) to identify reactive intermediates (e.g., epoxides) that may vary between species .
  • Apply dose-response modeling : Compare LC₅₀ values in vitro (e.g., HepG2 cells) and in vivo (rodent models) to account for metabolic activation differences.
    • Data normalization : Use benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) as a positive control for DNA adduct quantification .

Q. What mechanistic insights explain the enhanced reactivity of this compound compared to its non-chlorinated analog?

  • Key mechanisms :

  • Electrophilic substitution : The chloromethyl group increases electrophilicity, facilitating covalent binding to nucleophilic DNA bases (e.g., guanine N7) .
  • Steric effects : Chlorine’s bulkiness may alter intercalation into DNA helices, as shown in molecular dynamics simulations for similar chlorinated PAHs .
    • Experimental validation :
  • Use ³²P-postlabeling to map DNA adduct profiles in exposed cell lines .

Q. How does the stability of this compound vary under different experimental conditions?

  • Stability challenges :

  • Photodegradation : Susceptible to UV light (λ = 254 nm); store in dark or use UV-blocking containers .
  • Thermal decomposition : Degrades above 150°C; avoid high-temperature GC-MS injections without splitless liners .
    • Mitigation strategies :
  • Add antioxidants (e.g., BHT) to solutions and perform stability-indicating HPLC assays monthly .

Data Contradiction Analysis

Q. Why might HPLC and GC-MS yield conflicting concentrations for this compound in environmental samples?

  • Root causes :

  • Matrix interference : Co-eluting PAHs (e.g., fluoranthene or pyrene) in HPLC can inflate readings. Use tandem MS (HPLC-MS/MS) for specificity .
  • Derivatization inefficiency : Incomplete silylation for GC-MS reduces detectable volatile species. Optimize derivatization time/temperature .
    • Resolution : Cross-validate with isotope dilution (e.g., ¹³C-labeled internal standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.